![molecular formula C14H10N2O2 B178043 2-(1H-benzo[d]imidazol-2-yl)benzoic acid CAS No. 16529-06-9](/img/structure/B178043.png)
2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Beschreibung
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzimidazole core linked to a benzoic acid moiety. Its synthesis typically involves condensation reactions, such as the eco-friendly method using ZnO nanoparticles under microwave irradiation, yielding 85.2% . This compound has demonstrated diverse biological activities, including anti-inflammatory and antimicrobial properties, as evidenced by its use in Mannich base derivatives . Structural modifications of this scaffold, such as substitutions on the benzimidazole ring or benzoic acid group, have led to derivatives with enhanced pharmacological and material science applications .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZUQZUEDNPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312336 | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16529-06-9 | |
Record name | 16529-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of o-phenylenediamine on the carbonyl carbon of benzoic acid, facilitated by Brønsted acids like o-phosphoric acid or HCl. Intramolecular cyclization forms the benzimidazole core, with the carboxylic acid group retained at the 2-position. A typical protocol involves refluxing equimolar quantities of o-phenylenediamine and benzoic acid in o-phosphoric acid at 200°C for 2 hours, yielding 70% of the target compound.
Optimization and Limitations
Elevated temperatures (>180°C) are critical for dehydrating the intermediate Schiff base. However, prolonged heating may degrade sensitive functional groups. Substituting o-phosphoric acid with polyphosphoric acid improves yields to 75–80% but complicates purification.
Nano-Catalyzed Cyclocondensation Followed by Oxidation
ZnO nanoparticles (ZnO-NPs) enable efficient cyclocondensation of o-phenylenediamine with substituted aldehydes, followed by oxidation to introduce the carboxylic acid group.
Two-Step Synthesis
-
Cyclocondensation : Reacting o-phenylenediamine with 2-nitrobenzaldehyde in the presence of ZnO-NPs (5 mol%) in ethanol at 80°C for 1.5 hours forms 2-(2-nitrophenyl)-1H-benzo[d]imidazole with 92% yield.
-
Oxidation : Treating the nitro intermediate with H<sub>2</sub>SO<sub>4</sub> (60%) at 100°C for 4 hours reduces the nitro group to a carboxylic acid, yielding this compound (85% yield).
Advantages of Nano Catalysts
ZnO-NPs enhance reaction kinetics by providing a high surface area for substrate adsorption. Comparative studies show a 20–25% yield increase over traditional methods, with catalyst recyclability up to five cycles without significant activity loss.
Table 1: Comparison of Traditional vs. Nano-Catalyzed Methods
Parameter | Traditional Method (HCl) | Nano-Catalyzed (ZnO-NPs) |
---|---|---|
Reaction Time (hours) | 6–8 | 1.5 |
Yield (%) | 60–65 | 92 |
Catalyst Reusability | Not recyclable | 5 cycles |
ρ-Toluenesulfonic Acid (ρ-TSOH)-Catalyzed Condensation
ρ-TSOH serves as a Brønsted acid catalyst for one-pot synthesis of benzimidazoles from o-phenylenediamine and benzoic acid.
Single-Step Protocol
A mixture of o-phenylenediamine (1 mmol), benzoic acid (1 mmol), and ρ-TSOH (10 mol%) in toluene is refluxed for 6 hours. The catalyst promotes both imine formation and cyclization, achieving a 78% isolated yield after recrystallization from ethanol.
Mechanistic Insights
ρ-TSOH activates the carboxylic acid via protonation, enhancing electrophilicity at the carbonyl carbon. This method avoids harsh acids like H<sub>3</sub>PO<sub>4</sub>, simplifying workup. However, electron-withdrawing substituents on the benzoic acid reduce yields to 50–60% due to decreased nucleophilicity of the amine.
Multi-Step Synthesis from 4-Aminobenzoic Acid Derivatives
This route constructs the benzimidazole ring through sequential functionalization of 4-aminobenzoic acid.
Stepwise Procedure
-
Chloroacetylation : Reacting 4-aminobenzoic acid with chloroacetyl chloride in ethanol forms 4-(2-chloroacetamido)benzoic acid (85% yield).
-
Thioether Formation : Treating the chloroacetamide with 2-mercaptobenzimidazole in the presence of K<sub>2</sub>CO<sub>3</sub> yields 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (72%).
-
Hydrolysis : Acidic hydrolysis (HCl, 110°C, 8 hours) cleaves the thioether and amide bonds, yielding this compound (68%).
Limitations
The multi-step approach suffers from moderate cumulative yields (∼40%) and requires rigorous purification after each step. Nonetheless, it allows introducing diverse substituents at the N1 position of benzimidazole.
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Synthesis Routes
Method | Yield (%) | Reaction Time | Scalability |
---|---|---|---|
Phillips-Ladenburg | 70 | 2 hours | Moderate |
Nano-Catalyzed | 85 | 5.5 hours | High |
ρ-TSOH Catalyzed | 78 | 6 hours | Moderate |
Multi-Step | 68 | 16 hours | Low |
The nano-catalyzed method offers the best balance of yield and time, though it requires specialized nanoparticles. The ρ-TSOH route is preferable for small-scale synthesis due to milder conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Elastase Inhibition
Recent studies have highlighted the potential of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid as an elastase inhibitor. Elastase is an enzyme that breaks down elastin, a key protein in connective tissue. Inhibiting this enzyme can have therapeutic implications for diseases characterized by excessive elastin degradation, such as chronic obstructive pulmonary disease (COPD) and emphysema.
- Study Findings : A compound derived from benzimidazole thiourea, which includes the benzoic acid moiety, demonstrated significant elastase inhibition with an IC50 value lower than that of the reference drug oleanolic acid. This suggests a strong potential for development into a therapeutic agent targeting elastase-related conditions .
Antioxidant Activity
The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.
- Experimental Results : In vitro assays revealed that the compound scavenged approximately 80% of DPPH radicals, indicating its effectiveness as a free radical scavenger .
Biochemical Applications
DNA Binding Studies
The interaction of this compound with DNA has been investigated to understand its potential as a DNA-targeting agent in cancer therapy.
- Binding Mechanism : The compound was shown to bind spontaneously and reversibly to DNA through a mixed binding mode. Techniques such as UV-visible spectroscopy and viscosity measurements confirmed these interactions .
Material Science Applications
Polymer Composites
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
- Case Study : Research has indicated that incorporating this compound into polymer composites results in enhanced tensile strength and thermal resistance, making it suitable for applications in coatings and advanced materials .
Summary Table of Key Findings
Wirkmechanismus
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Anti-Alzheimer’s Agents
BIBA (2-((1H-Benzo[d]imidazol-2-yl)methoxy)benzoic acid) :
- Structure : Contains a benzimidazole linked via a methoxy group to aspirin-like benzoic acid.
- Activity : In transgenic C. elegans, BIBA extended longevity by 20% and reduced Aβ-induced paralysis by 35% through dual anti-aggregation and anti-inflammatory mechanisms .
- Mechanism : Synergistic inhibition of Aβ aggregation and cyclooxygenase (COX).
CHF11 (2-Substituted 1,3-Selenazole Amide) :
Corrosion Inhibitors
- QN1 and QN2: Structure: 8-Hydroxyquinoline-linked benzimidazole derivatives; QN1 has a methyl group, while QN2 lacks it. Efficiency: QN1 showed 92% corrosion inhibition efficiency for mild steel in HCl, compared to 88% for QN2, attributed to methyl-enhanced hydrophobicity . Mechanism: Adsorption on metal surfaces via N and O donor atoms, confirmed by electrochemical impedance spectroscopy .
Topoisomerase Inhibitors
- Benzimidazole-Rhodanine Conjugates :
- Examples :
- (Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one (Yield: 86%, MP: >300°C).
- (Z)-3-(5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (Yield: 92%, MP: 267.1–269.6°C) . Activity: These conjugates inhibited human topoisomerase I/II at IC₅₀ values of 0.8–2.1 µM, with rhodanine’s thioxo group enhancing DNA intercalation.
Antimicrobial and Anticancer Agents
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic Acid Derivatives :
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl Thiourea (TUBC) :
Structural Analogs with Modified Substituents
2-[1-Ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (Compound 8) :
2-(1H-Imidazol-1-yl)benzoic Acid :
Data Tables
Table 1: Key Pharmacological Derivatives
Table 2: Structural and Physical Properties
Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
---|---|---|---|---|
2-(Benzimidazol-2-yl)phenol | C₁₃H₁₀N₂O | N/A | 85.2 | |
Compound 8 (CF₃, NO₂) | C₁₇H₁₂F₃N₃O₄ | 244.9 | 71–83 | |
QN1 | C₂₇H₂₁N₃O₃ | N/A | 80–90 |
Biologische Aktivität
2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a benzimidazole derivative recognized for its diverse biological activities. This compound is structurally characterized by the presence of a benzimidazole ring, which is known to interact with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The imidazole moiety facilitates coordination with metal ions, influencing enzyme activities and modulating biochemical pathways. This interaction can lead to various effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activities
Research has shown that benzimidazole derivatives exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against various bacterial strains, with some compounds demonstrating lower MIC values than standard antibiotics .
Anticancer Effects
In a separate investigation, the anticancer properties were assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cells (HCT116). The results showed that certain derivatives had IC50 values lower than that of 5-Fluorouracil (5-FU), suggesting superior potency in inhibiting cancer cell proliferation .
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. Results indicated that this compound could scavenge up to 80% of DPPH radicals, highlighting its potential as an antioxidant agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.